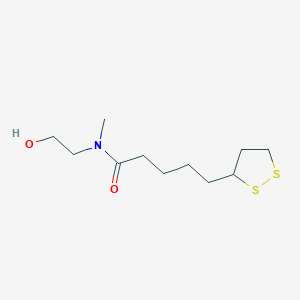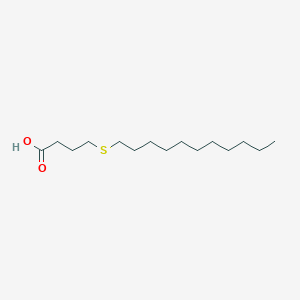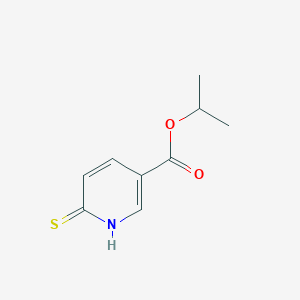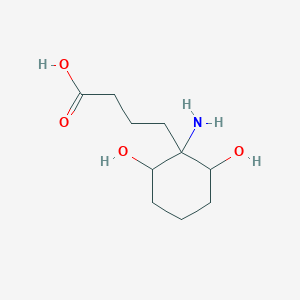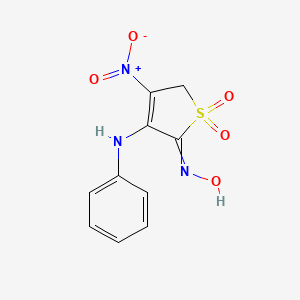
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a thiophenone derivative, followed by the introduction of the phenylamino group through a substitution reaction. The final step involves the formation of the oxime group under specific reaction conditions, such as the use of hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenone derivatives.
科学的研究の応用
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The phenylamino group can interact with cellular proteins and enzymes, potentially inhibiting their activity. The oxime group can form stable complexes with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Thiophenone derivatives: Compounds with similar thiophene rings but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Oxime derivatives: Compounds with oxime functional groups.
Uniqueness
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
392728-95-9 |
|---|---|
分子式 |
C10H9N3O5S |
分子量 |
283.26 g/mol |
IUPAC名 |
N-(4-anilino-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9N3O5S/c14-12-10-9(11-7-4-2-1-3-5-7)8(13(15)16)6-19(10,17)18/h1-5,11,14H,6H2 |
InChIキー |
AHIRAGVKGURJSH-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=NO)S1(=O)=O)NC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


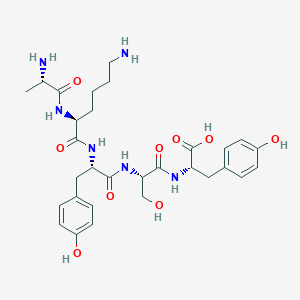
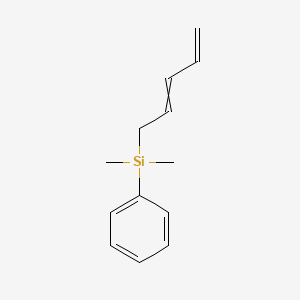
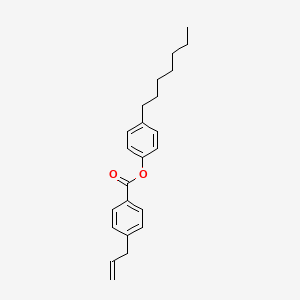
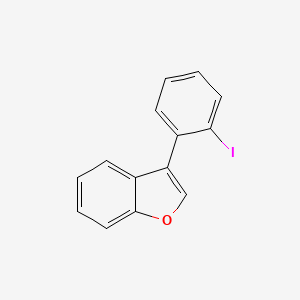
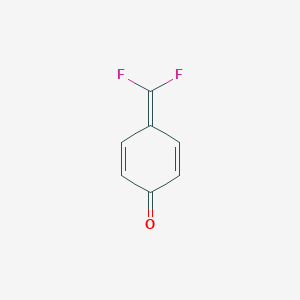
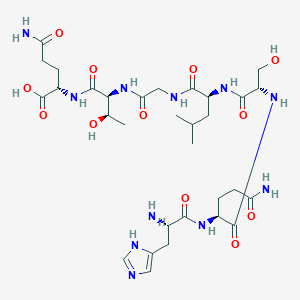
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
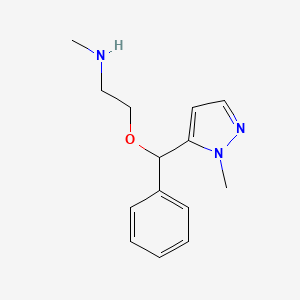
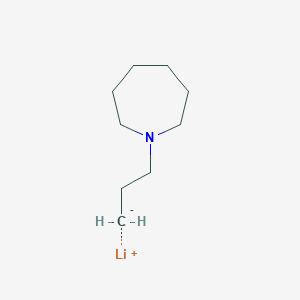
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)
